molecular formula C18H20N4O2 B1387370 Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate CAS No. 1171483-68-3

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate

Cat. No.: B1387370
CAS No.: 1171483-68-3
M. Wt: 324.4 g/mol
InChI Key: OCLWKAICNDYFLA-UHFFFAOYSA-N
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Description

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing substrate access . This interaction is facilitated by hydrogen bonds and electrostatic interactions, which stabilize the compound within the enzyme’s active site . Additionally, molecular docking studies have suggested that the compound forms well-oriented conformations with the active site residues, further enhancing its inhibitory activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in glucose metabolism. By inhibiting α-glucosidase, the compound reduces the breakdown of complex carbohydrates into glucose, thereby modulating glucose levels within cells . This modulation can impact gene expression related to glucose metabolism and insulin signaling pathways. Furthermore, the compound’s inhibitory effects on α-glucosidase can lead to alterations in cellular metabolism, affecting energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of α-glucosidase, forming hydrogen bonds and electrostatic interactions that stabilize its conformation within the enzyme . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity. Additionally, the compound’s structure allows it to fit snugly within the enzyme’s active site, enhancing its inhibitory potency . The inhibition of α-glucosidase by this compound can also lead to downstream effects on gene expression, particularly genes involved in glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in modulating glucose metabolism and energy production . These effects are consistent with its role as an α-glucosidase inhibitor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal disturbances and alterations in liver enzyme levels . These effects are dose-dependent, with higher doses leading to more pronounced adverse effects . Threshold effects have also been observed, with a specific dosage range required to achieve optimal inhibitory activity without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of complex carbohydrates into glucose . This inhibition can lead to changes in metabolic flux, with reduced glucose levels affecting downstream metabolic processes . Additionally, the compound’s interaction with α-glucosidase can influence the levels of other metabolites involved in glucose metabolism, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s structure allows it to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to specific proteins, influencing its localization and accumulation within cellular compartments . These interactions are crucial for the compound’s inhibitory activity, as they determine its availability and concentration within target cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with α-glucosidase . The compound’s structure includes targeting signals that direct it to specific cellular compartments, ensuring its effective interaction with the enzyme . Post-translational modifications can also influence the compound’s localization, with specific modifications enhancing its stability and activity within the cytoplasm . These factors are critical for the compound’s biochemical properties and its role as an α-glucosidase inhibitor .

Biological Activity

Overview

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate (CAS Number: 1171483-68-3) is a compound with significant potential in biochemical research, particularly as an inhibitor of the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can have therapeutic implications for conditions such as type 2 diabetes. The molecular formula of this compound is C18H20N4O2, with a molecular weight of 324.4 g/mol .

Target Enzyme : The primary target of this compound is the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

Mode of Action : This compound acts through a competitive inhibition mechanism , binding to the active site of α-glucosidase and preventing substrate access. This results in a decrease in glucose release into the bloodstream after meals, aiding in blood sugar control for diabetic patients.

The compound exhibits several important biochemical properties:

  • Competitive Inhibition : It binds to the active site of α-glucosidase, stabilizing its conformation and preventing the hydrolysis of oligosaccharides into monosaccharides.
  • Cell Signaling Influence : By modulating glucose metabolism, it affects cellular signaling pathways related to energy homeostasis and insulin sensitivity.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits α-glucosidase activity. For instance:

  • IC50 Values : The compound showed an IC50 value indicating significant potency against α-glucosidase, comparable to other known inhibitors.

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in postprandial blood glucose levels compared to control groups receiving no treatment. This suggests its potential application in managing type 2 diabetes through dietary modulation.
  • Toxicological Assessments : Long-term studies assessing the safety profile of this compound revealed no significant adverse effects at therapeutic doses. Histopathological examinations showed no notable damage to vital organs such as the liver and kidneys after prolonged exposure .

Data Tables

The following table summarizes key characteristics and findings related to this compound:

ParameterValue
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
CAS Number1171483-68-3
Target Enzymeα-glucosidase
Mechanism of ActionCompetitive inhibition
IC50 (α-glucosidase)[Value not specified in sources]
Therapeutic ApplicationsType 2 diabetes management

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyrimidine derivatives, including methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate, exhibit potent antibacterial properties. A study synthesized various derivatives and evaluated their "in vitro" antibacterial activity against both gram-positive and gram-negative bacteria, as well as Mycobacterium species. Some compounds demonstrated significant antimicrobial effects, suggesting potential therapeutic uses in treating bacterial infections .

Anticancer Research

The imidazo[1,2-a]pyrimidine scaffold is recognized for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific cancer cell lines. The mechanism of action often involves interference with DNA synthesis or repair mechanisms, making them candidates for further development in cancer therapeutics.

Central Nervous System (CNS) Disorders

Research into the pharmacological effects of imidazo[1,2-a]pyrimidine derivatives suggests potential applications in treating CNS disorders such as anxiety and depression. The ability of these compounds to cross the blood-brain barrier (BBB) enhances their viability as therapeutic agents for neurological conditions.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, certain derivatives have shown promise as inhibitors of kinases and phosphodiesterases, which are crucial targets in drug discovery for various diseases including cancer and inflammatory conditions.

Case Study 1: Antibacterial Efficacy

A series of experiments conducted on synthesized imidazo[1,2-a]pyrimidine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains could enhance antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The compound's structure facilitated binding to specific receptors involved in cell proliferation .

Properties

IUPAC Name

methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(22-11-5-10-19-17(22)20-15)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLWKAICNDYFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(N2C=CC=NC2=N1)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.